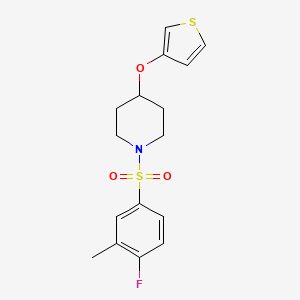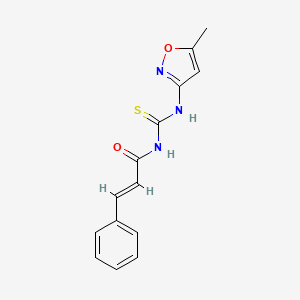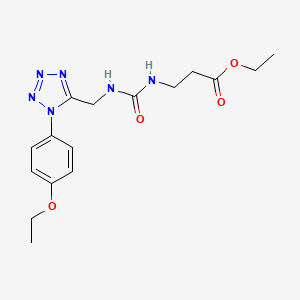
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C20H23N3OS and its molecular weight is 353.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Eschenmoser Coupling Reaction and Ring Transformation : A study by Kammel et al. (2015) discussed reactions involving thiourea and 3-bromo-1,3-dihydro-2H-indol-2-one, resulting in unexpected products through an Eschenmoser coupling reaction. This highlights the compound's potential in synthetic chemistry and reaction mechanism studies (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Synthesis of Novel Derivatives : A synthesis process involving dimethyl acetone-1,3-dicarboxylate, thiourea, and other compounds to produce novel derivatives was presented by Žugelj et al. (2009). This illustrates the compound's role in synthesizing new chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Preparation of Heterocyclic Compounds : Kalshetty et al. (2012) discussed the synthesis of various heterocyclic compounds using indole derivatives. This demonstrates the utility of thiourea compounds in creating diverse molecular structures (Kalshetty, Gani, & Kalashetti, 2012).
Organocatalyst Applications : Najda-Mocarska et al. (2018) explored modified thiourea organocatalysts for Friedel–Crafts alkylation, showcasing its potential in catalysis and organic synthesis (Najda-Mocarska, Zakaszewska, Janikowska, & Makowiec, 2018).
Biological Applications
Antiparkinsonian Activity : Azam et al. (2009) synthesized thiourea derivatives and evaluated their antiparkinsonian activity. This underscores the compound's potential in medicinal chemistry and drug development (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial Study : Ahyak et al. (2016) synthesized new thiourea derivatives and assessed their antimicrobial properties. This research highlights the compound's role in developing new antimicrobial agents (Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016).
Antiproliferative Activity : Ghorab et al. (2013) tested thiophene and thienopyrimidine derivatives, including thiourea compounds, for their antiproliferative activity on cancer cell lines. This suggests the compound's relevance in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Herbicidal Activities : Research by Fu-b (2014) on acyl thiourea derivatives demonstrated significant herbicidal activities, indicating the compound's potential in agricultural chemistry (Fu-b, 2014).
Other Applications
5-HT1D Receptor Agonist Properties : Barf et al. (1996) explored the properties of novel indolyethylamines, including their affinity to 5-HT1D receptors. This research opens doors to neuropharmacological applications (Barf, de Boer, Wikström, Peroutka, Swensson, Ennis, Ghazal, Mcguire, & Smith, 1996).
Molecular Docking and DNA Binding Studies : Mushtaque et al. (2016) conducted molecular docking, DNA binding, and cytotoxicity studies of a new thiourea compound, highlighting its relevance in molecular biology and drug design (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-7-8-19-18(11-13)17(14(2)22-19)9-10-21-20(25)23-15-5-4-6-16(12-15)24-3/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUNFDRUZMPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)
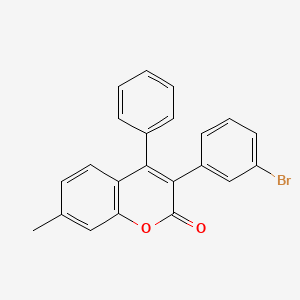
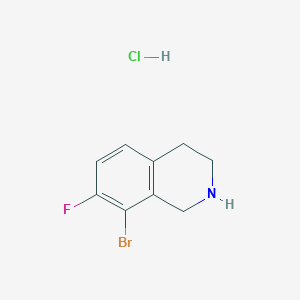
![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)
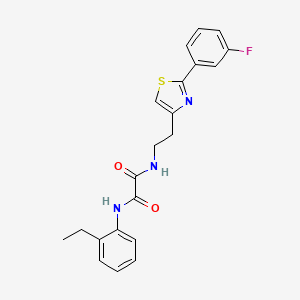
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
